molecular formula C11H23N B13200819 4-(4-Methylpentyl)piperidine

4-(4-Methylpentyl)piperidine

Cat. No.: B13200819
M. Wt: 169.31 g/mol
InChI Key: GEXMDRFFUGVGAU-UHFFFAOYSA-N
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Description

4-(4-Methylpentyl)piperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom Piperidine derivatives are widely recognized for their significant roles in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpentyl)piperidine typically involves multi-component reactions. One common method is the pseudo five-component reaction of anilines, methyl or ethyl acetoacetate, and aromatic aldehydes under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, short reaction times, and mild reaction conditions .

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpentyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the piperidine ring acts as a nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

4-(4-Methylpentyl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylpentyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. For example, piperidine derivatives are known to inhibit certain enzymes, which can result in therapeutic effects such as pain relief and reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Methylpentyl)piperidine include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylpentyl substituent enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules .

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

4-(4-methylpentyl)piperidine

InChI

InChI=1S/C11H23N/c1-10(2)4-3-5-11-6-8-12-9-7-11/h10-12H,3-9H2,1-2H3

InChI Key

GEXMDRFFUGVGAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1CCNCC1

Origin of Product

United States

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